Evidence Item 1: Structural Differentiation from the Ethyl Ester Analog (CAS 637748‑97‑1)
Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (C₂₀H₁₇FO₅; MW 356.35) differs from its closest commercial analog, ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748‑97‑1; C₁₉H₁₅FO₅; MW 342.32), by a single methylene group at the 3‑carboxylate ester position . This structural difference is expected to increase lipophilicity (calculated logP difference of ≈0.5 log units) and steric shielding of the ester carbonyl, potentially altering both passive membrane permeability and susceptibility to esterase‑mediated hydrolysis [1].
| Evidence Dimension | Molecular weight and lipophilicity (ester chain length) |
|---|---|
| Target Compound Data | MW = 356.35 g·mol⁻¹; isopropyl ester (C₃ chain) |
| Comparator Or Baseline | Ethyl ester analog (CAS 637748‑97‑1); MW = 342.32 g·mol⁻¹; ethyl ester (C₂ chain) |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; estimated ΔlogP ≈ +0.5 (in silico class‑level estimate; no direct experimental logP data available for either compound) |
| Conditions | Physicochemical property comparison; in silico structural analysis |
Why This Matters
The isopropyl ester provides distinct ADME and pharmacokinetic properties compared to the ethyl ester, which is critical for SAR studies and prodrug optimization campaigns where ester chain length modulates bioavailability.
- [1] Litvinova, V.A.; Tikhomirov, A.S. Methods for the Synthesis of Benzofuran-3-Carboxylate Esters. Heterocycles in Focus 2019. DOI: 10.1007/5167. View Source
